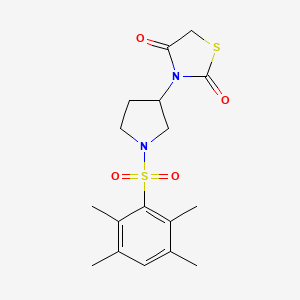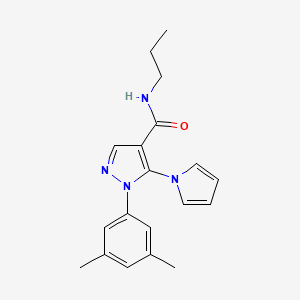![molecular formula C16H19N3O2 B2354892 (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dimethylfuran-3-yl)methanone CAS No. 2034507-23-6](/img/structure/B2354892.png)
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dimethylfuran-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dimethylfuran-3-yl)methanone is an organic molecule that integrates heterocyclic frameworks and cyclopropyl functionalities. Its unique structure and reactivity make it significant for various scientific research applications, particularly in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dimethylfuran-3-yl)methanone typically involves multiple steps, including the formation of intermediate compounds. The initial step may involve the creation of the pyrazolopyrazine core, followed by the introduction of the cyclopropyl group and the furan ring. Each step requires precise reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to ensure high yield and purity. Industrial Production Methods : Large-scale production may involve optimized synthetic routes using cost-effective raw materials and efficient catalytic processes. Process intensification techniques, such as continuous flow chemistry, could be employed to enhance the overall efficiency and scalability of the synthesis.
化学反应分析
Types of Reactions It Undergoes: : (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dimethylfuran-3-yl)methanone can undergo various chemical reactions, including oxidation, reduction, substitution, and cyclization. Common Reagents and Conditions : Oxidation reactions might use reagents like potassium permanganate or chromium trioxide, while reduction reactions could employ hydrogen gas or lithium aluminum hydride. Substitution reactions may involve halogenating agents or nucleophiles under specific temperature and solvent conditions. Major Products Formed : Depending on the reaction, major products can include oxidized or reduced forms of the compound, substituted derivatives, or cyclized products that retain or enhance the molecular complexity.
科学研究应用
Chemistry: : In chemistry, this compound can serve as a building block for synthesizing more complex molecules or studying reaction mechanisms. Biology : Its structural features could make it useful for probing biological systems or developing new biological probes. Medicine : The compound might be investigated for its potential therapeutic properties, including activity against specific biological targets or pathways. Industry : Industrial applications might include its use as an intermediate in the manufacture of pharmaceuticals, agrochemicals, or specialty materials.
作用机制
The compound exerts its effects through specific molecular interactions with target biomolecules. This may involve binding to enzymes, receptors, or nucleic acids, thereby modulating biological pathways. The precise mechanism of action would depend on the context of its application, such as inhibiting a particular enzyme or disrupting a biological process.
相似化合物的比较
Similar Compounds: : Similar compounds might include other pyrazolopyrazine derivatives or cyclopropyl-furan hybrids. For instance, compounds like (2-cyclopropylpyrazolo[1,5-a]pyrazin-5-yl)ketones or (dimethylfuran-3-yl)methanones share structural similarities. Uniqueness
Hope this covers everything you wanted to know
属性
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(2,5-dimethylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-10-7-14(11(2)21-10)16(20)18-5-6-19-13(9-18)8-15(17-19)12-3-4-12/h7-8,12H,3-6,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFGPTAWAFPLOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN3C(=CC(=N3)C4CC4)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

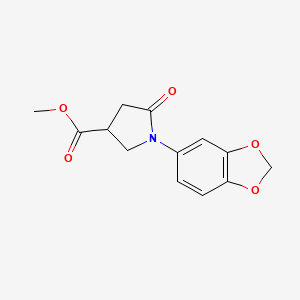
![3-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2354815.png)
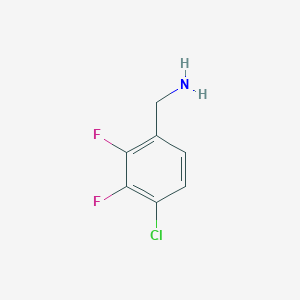
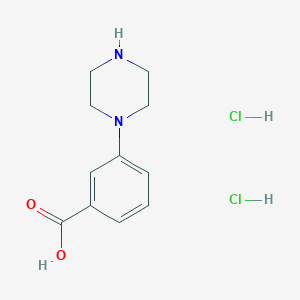
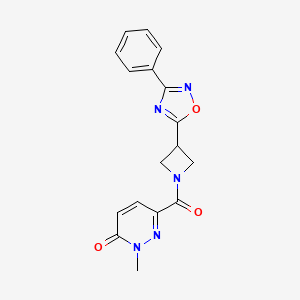
![6-[(4-chlorophenyl)methyl]-8-(4-fluorobenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2354820.png)
![2-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2354821.png)
![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2354822.png)
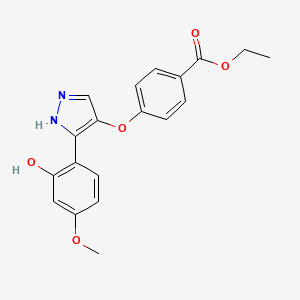
![(E)-3-(4-methoxystyryl)imidazo[1,5-a]pyridine oxalate](/img/structure/B2354825.png)
![1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2354826.png)
